Dexmedetomidine

描述

右美托咪定是一种高度选择性的α2肾上腺素受体激动剂,主要用于其镇静和镇痛特性。它通常在临床环境中用于各种手术过程中的镇静以及在重症监护病房中。 右美托咪定以其能够提供镇静而不会引起明显的呼吸抑制而闻名,这使其成为其他镇静剂的宝贵替代品 .

准备方法

合成路线和反应条件

右美托咪定是由2,3-二甲基苯乙腈通过一系列化学反应合成的。合成过程涉及以下步骤:

格氏反应: 2,3-二甲基苯乙腈与格氏试剂反应生成中间体。

水解: 该中间体经水解生成2,3-二甲基苯乙酸。

环化: 然后将该酸环化形成咪唑环,生成美托咪定。

工业生产方法

右美托咪定的工业生产通常遵循相同的合成路线,但规模更大。该过程涉及仔细控制反应条件以确保高产率和纯度。 最终产品通常以右美托咪定盐酸盐的形式配制用于医疗用途 .

化学反应分析

Synthetic Routes and Key Reactions

Dexmedetomidine is synthesized via asymmetric Friedel-Crafts alkylation and subsequent resolution of its racemic mixture ( ):

Friedel-Crafts Alkylation

- Reactants : 1-(1-Chloroethyl)-2,3-dimethylbenzene and N-trimethylsilylimidazole (N-TSIM).

- Catalyst : Lewis acids (e.g., TiCl₄, AlCl₃) in CH₂Cl₂.

- Conditions : 0–10°C, 15–24 hours.

- Yield : 35–44% after resolution ( ).

Reaction Scheme :

Chiral Resolution

- Resolving Agent : (+)-Di-p-toluoyl-tartaric acid [(+)-DDTA].

- Solvent System : Isopropanol-water (1:1 v/v).

- Yield : 44% enantiomeric excess ( ).

Prodrug Modifications

This compound prodrugs were designed to enhance stability and reduce hemodynamic side effects ( ):

Functional Group Modifications

| Prodrug Type | Functional Group | Metabolic Time (Plasma) | Molecular Efficiency (%) |

|---|---|---|---|

| Ester | Acetyl | 5–30 min | 98–107 |

| Carbonate | Ethyl carbonate | 2–15 min | 102–109 |

| Carbamate | Methyl carbamate | >15 min | 89–94 |

| Phosphate | Phosphate ester | >1 hour | 76–82 |

- Key Reaction : Enzymatic hydrolysis (esterases, CYP2A6) releases active this compound ( ).

- Notable Prodrug : 2d (ethyl carbonate) exhibits rapid decomposition (2 min) and 107% molecular efficiency ( ).

Metabolic Pathways

This compound undergoes extensive hepatic biotransformation ( ):

Primary Metabolic Reactions

-

Glucuronidation :

- Enzyme : UGT2B10/UGT1A4.

- Metabolite : N-glucuronide (34% of urinary excretion).

-

Oxidation :

- Enzyme : CYP2A6 (major), CYP1A2/2E1/2D6 (minor).

- Metabolites : 3-Hydroxy-, 3-carboxy-, and N-methyl derivatives.

- Excretion :

Half-Life Data

| Population | Distribution Half-Life | Terminal Half-Life |

|---|---|---|

| Healthy Adults | 6 min | 2.1–3.1 hours |

| ICU Patients | Variable | 2.2–3.7 hours |

pH-Dependent Hydrolysis

- Optimal Stability : pH 4.5–7.0 ( ).

- Degradation Products : Imidazole ring oxidation products (e.g., 3-carboxy-N-methyl this compound) under alkaline conditions ( ).

Thermal Stability

- Melting Point : 156.5–157.5°C (hydrochloride salt) ( ).

- Storage : Stable at 25°C in aqueous solution for 24 hours ( ).

Salt Formation

This compound hydrochloride (C₁₃H₁₆N₂·HCl) is the primary pharmaceutical form:

- Synthesis : Salification with HCl in ethanol/THF ( ).

- Yield : 91.5% after recrystallization ( ).

- Properties :

Reactivity with Biomolecules

科学研究应用

Pharmacological Mechanism

Dexmedetomidine acts primarily through the activation of alpha-2 adrenergic receptors in the central nervous system, leading to decreased norepinephrine release. This mechanism results in sedation, analgesia, and anxiolysis while preserving respiratory function, making it an attractive option for various clinical settings .

Sedation in Intensive Care Units (ICUs)

- Use Case : this compound is utilized for sedation in mechanically ventilated patients and those undergoing complex surgical procedures.

- Benefits :

Perioperative Use

- Use Case : Administered as a premedication agent to reduce anxiety and provide sedation during surgical procedures.

- Benefits :

Analgesic Properties

- Use Case : Employed as an analgesic adjunct in various surgical settings, particularly where opioid-sparing strategies are desired.

- Benefits :

Pediatric Applications

- Use Case : Used for sedation and premedication in pediatric patients undergoing invasive procedures.

- Benefits :

Case Study 1: this compound in Awake Craniotomy

In a study involving patients undergoing awake craniotomy for seizure resection, this compound was administered as the sole sedative agent. The results indicated satisfactory sedation levels while maintaining patient responsiveness needed for intraoperative assessments .

Case Study 2: ICU Sedation Protocol

A retrospective analysis of ICU patients revealed that those sedated with this compound had shorter ICU stays and lower rates of delirium compared to those receiving traditional sedatives like propofol or benzodiazepines. This highlights its efficacy in critically ill populations .

Data Summary

作用机制

右美托咪定通过激活中枢神经系统的α2肾上腺素受体发挥其作用。这种激活会导致去甲肾上腺素释放的抑制,从而导致镇静、镇痛和抗焦虑。 主要分子靶点是位于蓝斑的α2受体,蓝斑在调节睡眠和觉醒中起着至关重要的作用 .

相似化合物的比较

类似化合物

可乐定: 另一种用于高血压和镇静的α2肾上腺素受体激动剂。

替扎尼定: 用作肌肉松弛剂,具有类似的镇静特性。

右美托咪定的独特性

右美托咪定由于其对α2肾上腺素受体的高度选择性而独一无二,与其他镇静剂相比,这会导致最小的呼吸抑制。 其提供与自然睡眠非常相似的镇静作用的能力,以及其镇痛和抗焦虑特性,使其成为临床和研究环境中的宝贵化合物 .

生物活性

Dexmedetomidine (DEX) is a highly selective α2-adrenergic receptor agonist that has gained prominence in clinical settings for its sedative and analgesic properties. Its biological activity extends beyond sedation, influencing various physiological and biochemical pathways. This article explores the mechanisms, effects, and clinical implications of this compound, supported by research findings and case studies.

This compound primarily exerts its effects through the activation of α2-adrenergic receptors, which are G protein-coupled receptors located in the central nervous system (CNS) and peripheral tissues. The activation of these receptors leads to several downstream effects:

- Inhibition of Norepinephrine Release : DEX reduces catecholamine release from nerve endings, thereby dampening sympathetic nervous system activity. This mechanism is crucial in its ability to provide sedation without significant respiratory depression .

- Neuroprotective Effects : Research indicates that DEX can mitigate neuronal damage by inhibiting excitatory neurotransmitter release, such as glutamate. It enhances the expression of excitatory amino acid transporters, which helps in reducing excitotoxicity during ischemic events .

- Anti-inflammatory Properties : DEX has been shown to reduce inflammation by modulating microglial activation and decreasing the expression of pro-inflammatory cytokines. This is particularly relevant in conditions like sepsis and neuropathic pain .

Biological Effects

The biological effects of this compound encompass a wide range of physiological responses:

- Sedation and Analgesia : DEX is widely used for sedation in intensive care settings due to its ability to provide analgesia while maintaining patient arousability. It has been shown to reduce opioid requirements in postoperative settings .

- Cardiovascular Stability : Unlike other sedatives, DEX tends to preserve hemodynamic stability. Studies have reported a decreased incidence of adverse cardiovascular events when administered perioperatively at low doses .

- Neuroprotective Role : In animal models, DEX administration has been associated with reduced neuronal apoptosis and improved outcomes following ischemic injuries. It modulates pathways involved in cell survival, including the PI3K-Akt pathway, which inhibits apoptosis through upregulation of anti-apoptotic proteins .

Case Studies and Clinical Applications

Several clinical studies have highlighted the efficacy of this compound in various medical scenarios:

- Postoperative Pain Management :

- Neuropathic Pain Relief :

- Sepsis Management :

Summary of Research Findings

属性

IUPAC Name |

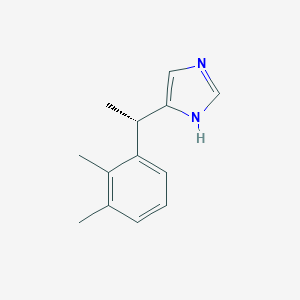

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVIMMYOGQXCV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873388 | |

| Record name | Dexmedetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexmedetomidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, 1.74e-01 g/L | |

| Record name | Dexmedetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexmedetomidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate. | |

| Record name | Dexmedetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

113775-47-6 | |

| Record name | Dexmedetomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113775-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmedetomidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexmedetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexmedetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXMEDETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexmedetomidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。